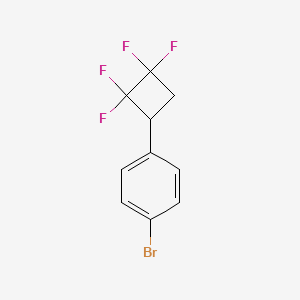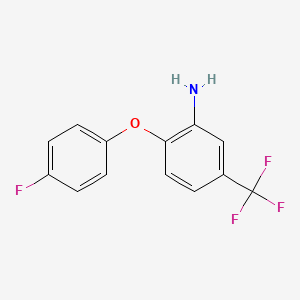
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Overview
Description
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a tetrafluorocyclobutyl group
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is also dependent on the specific reactions it is used in. As a brominated, fluorinated benzene derivative, it could potentially undergo various types of reactions, such as nucleophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals. Its stability could also be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling proteins, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to alterations in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of cytochrome P450 enzymes, resulting in enzyme inhibition or activation. This interaction can lead to changes in the metabolic activity of the enzyme and subsequent alterations in the levels of various metabolites. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and exert subtle effects on cellular processes. At higher doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of interacting with other biomolecules. The involvement of this compound in these pathways can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, where it may accumulate and exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2,2,3,3-tetrafluorocyclobutyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high efficiency and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Reactions: 4-(2,2,3,3-tetrafluorocyclobutyl)phenol, 4-(2,2,3,3-tetrafluorocyclobutyl)aniline.
Coupling Reactions: Biaryl derivatives with various functional groups.
Reduction Reactions: 4-(2,2,3,3-tetrafluorocyclobutyl)benzene.
Scientific Research Applications
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a tetrafluorocyclobutyl group.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains multiple fluorine atoms on the benzene ring but lacks the cyclobutyl group.
4-Bromo-α,α,α-trifluorotoluene: Features a trifluoromethyl group attached to the benzene ring.
The uniqueness of this compound lies in its tetrafluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzene derivatives.
Properties
IUPAC Name |
1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNLQJIMDWXOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590236 | |
| Record name | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-02-7 | |
| Record name | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















